molecular formula C11H15F2NO B2570678 cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone CAS No. 2034460-33-6

cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone

Cat. No.: B2570678
CAS No.: 2034460-33-6
M. Wt: 215.244
InChI Key: PLHMCCNODOCHOR-UHFFFAOYSA-N
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Description

Cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone is a complex organic compound with a unique structure that includes a cyclopropyl group and a difluoro-substituted hexahydrocyclopenta[c]pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common approach is to use a cyclopropyl ketone as the starting material, which undergoes a series of reactions including cyclization, fluorination, and functional group transformations to yield the final product. The reaction conditions often involve the use of strong bases, such as sodium hydride, and fluorinating agents like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group and difluoro substituents can enhance binding affinity and specificity, leading to potent biological activity. The compound may act by inhibiting or activating specific pathways, depending on its target.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl ketones: These compounds share the cyclopropyl group but lack the difluoro-substituted hexahydrocyclopenta[c]pyrrole ring.

    Difluorocyclopentanes: These compounds have the difluoro substitution but do not contain the cyclopropyl group or the pyrrole ring.

Uniqueness

Cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

cyclopropyl-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO/c12-11(13)4-3-8-5-14(6-9(8)11)10(15)7-1-2-7/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHMCCNODOCHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC3CCC(C3C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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